molecular formula C12H17ClN2O3 B14904580 tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate

tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate

Cat. No.: B14904580
M. Wt: 272.73 g/mol
InChI Key: SLFSZCOFGDJHEI-UHFFFAOYSA-N
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Description

tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a chloropyridine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors may be employed to enhance the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

tert-butyl N-[2-(5-chloropyridin-3-yl)oxyethyl]carbamate

InChI

InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

SLFSZCOFGDJHEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=CN=C1)Cl

Origin of Product

United States

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